Scientific Field: Polymer Chemistry and Technology
Summary of the Application: Tridecyl methacrylate is used in the development of novel thermo-responsive shape-memory vanillin-based photopolymers for microtransfer molding . These polymers have been tested as photocurable resins .
Methods of Application: Different mixtures of vanillin dimethacrylate with tridecyl methacrylate and 1,3-benzenedithiol have been tested as photocurable resins . The combination of different reaction mechanisms, thiol-acrylate photopolymerization, and acrylate homopolymerization, were tuned by changing the ratio of monomers .
Results or Outcomes: The polymers demonstrated great shape-memory properties and were able to return to their primary shape after temperature programming and maintain their temporary shape . The selected compositions were tested by the microtransfer molding technique and showed promising results .
Summary of the Application: Tridecyl methacrylate is used in the synthesis of thermoresponsive shape-memory photopolymers from mixtures of two biobased monomers, tetrahydrofurfuryl acrylate and tridecyl methacrylate .
Methods of Application: The mixtures were poured into a Teflon mold and cured for 2–3 min under a UV/Vis lamp (Helios Italquartz, model GR.E 500 W, Milan, Italy), with UV/Vis light at an irradiance intensity of 310 mW/cm^2 .
Results or Outcomes: The increase in tetrahydrofurfuryl acrylate content in the photocurable resins resulted in a higher rate of photocuring, increased rigidity, as well as mechanical and thermal characteristics of the obtained polymers . All photopolymer samples showed thermoresponsive shape-memory behavior when reaching their glass transition temperature .
Tridecyl methacrylate is an organic compound with the chemical formula C₁₇H₃₂O₂ and a CAS Registry Number of 2495-25-2. It belongs to the family of methacrylate esters, characterized by a methacrylic acid moiety. This compound is notable for its branched chain structure, which contributes to its unique physical and chemical properties. Tridecyl methacrylate is primarily used in polymer chemistry and materials science, serving as a monomer in the synthesis of various polymers and copolymers.
Several methods exist for synthesizing tridecyl methacrylate:
Tridecyl methacrylate finds applications across various industries:
Research on interaction studies involving tridecyl methacrylate often focuses on its compatibility with other materials and its effects on biological systems. Studies indicate that while it can enhance certain properties in polymer blends, its sensitizing potential must be evaluated when used in consumer products .
Tridecyl methacrylate shares similarities with several other compounds in the methacrylate family. Here are some comparable compounds:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Butyl Methacrylate | C₄H₈O₂ | Lower molecular weight; commonly used in coatings |
| Octyl Methacrylate | C₈H₁₄O₂ | Provides flexibility; used in adhesives |
| Iso-Tridecyl Methacrylate | C₁₃H₂₆O₂ | Branched structure; enhances solubility |
| Tridecyl Acrylate | C₁₆H₃₀O₂ | Similar structure; different reactivity due to acrylate group |
Tridecyl methacrylate's unique branched structure distinguishes it from linear counterparts like butyl or octyl methacrylates, providing enhanced compatibility and performance in specific applications. Its longer carbon chain contributes to improved hydrophobic properties, making it particularly useful in formulations requiring water resistance or durability.
Tridecyl methacrylate is an organic compound with the molecular formula C₁₇H₃₂O₂ and a molecular weight of 268.44 g/mol [1] [2] [3]. This methacrylate ester consists of seventeen carbon atoms, thirty-two hydrogen atoms, and two oxygen atoms, representing a relatively large aliphatic methacrylate monomer. The compound is assigned the CAS Registry Number 2495-25-2 and carries the MDL Number MFCD00059220 [1] [2] [3].
The two-dimensional structure of tridecyl methacrylate can be represented by its SMILES notation: CCCCCCCCCCCCCOC(=O)C(=C)C [4] [5]. This linear representation shows the characteristic structure of a methacrylate ester, consisting of a methacrylic acid moiety [C(=O)C(=C)C] connected through an ester linkage to a long-chain tridecyl alcohol [CCCCCCCCCCCCC] [6] [7]. The compound's systematic IUPAC name is tridecyl 2-methylprop-2-enoate, which clearly indicates the presence of the tridecyl chain attached to the methacrylate functional group [3] [4].
The three-dimensional conformational analysis of tridecyl methacrylate reveals significant structural characteristics that influence its physical and chemical properties. The compound features a long, flexible alkyl chain that contributes to its low glass transition temperature of -106°C [8]. This extensive alkyl chain provides considerable conformational flexibility, allowing the molecule to adopt various configurations. The methacrylate functional group maintains its characteristic planar configuration around the C=C double bond, which is essential for polymerization reactions [9] [10]. The presence of long alkyl chains in the structure results in the formation of very soft polymer networks when polymerized, as demonstrated in photopolymerization studies [10].
Tridecyl methacrylate belongs to the family of methacrylate esters, characterized by the presence of a methacrylic acid moiety esterified with a tridecyl alcohol [1] [6]. The compound contains several key functional groups that define its chemical reactivity:
The methacrylate group (-C(=O)C(=C)C-) serves as the primary reactive site for polymerization reactions. This functional group readily undergoes free radical polymerization, addition reactions, and copolymerization with other vinyl monomers [11] [12]. The ester linkage (-COO-) provides stability under normal conditions while allowing for hydrolysis under acidic or basic conditions [9].
The long tridecyl chain (C₁₃H₂₇-) contributes to the compound's hydrophobic character and influences its solubility profile. This aliphatic chain provides flexibility and plasticizing properties when incorporated into polymer systems [11] [12]. The compound can form homopolymers and copolymers with various other monomers, including methacrylic acid and its derivatives, acrylates, acrylonitrile, vinyl acetate, and styrene [11] [12].
Tridecyl methacrylate exists as a clear liquid at room temperature with a colorless to pale yellow appearance [1] [2] [11]. The compound exhibits an ester-like odor characteristic of methacrylate compounds [13] [8]. As a liquid monomer, it maintains its physical state across a wide temperature range, with a melting point below 0°C and remaining liquid under normal storage conditions [11] [8].
The density of tridecyl methacrylate is reported as 0.88 g/mL at 25°C, with a specific gravity of 0.88 (20/20°C) [1] [2] [14]. This relatively low density reflects the influence of the long alkyl chain, which reduces the overall molecular density compared to shorter-chain methacrylates. The density value is consistent across multiple sources and represents a fundamental physical property used in formulation calculations and quality control processes [2] [15].
The refractive index of tridecyl methacrylate is measured at n₂₀/D = 1.45 [1] [14] [16]. This optical property is characteristic of long-chain methacrylate esters and falls within the expected range for similar compounds. The refractive index value is utilized for identification purposes and quality control in industrial applications [16].
The thermal properties of tridecyl methacrylate reveal important safety and processing characteristics. The compound has a flash point of 150°C (closed cup method) or greater than 230°F, indicating moderate flammability hazard [2] [15]. The boiling point is reported as 118°C at 1 Torr pressure, demonstrating the compound's volatility under reduced pressure conditions [1] [16].
The glass transition temperature of polymers derived from tridecyl methacrylate is exceptionally low at -106°C, which can be attributed to the long, flexible alkyl chains that provide considerable molecular mobility [8]. Thermal decomposition studies show that the compound begins to decompose at temperatures ranging from 331-365°C, with the onset of decomposition depending on the specific polymer composition [10].
Tridecyl methacrylate exhibits hydrophobic characteristics due to its long alkyl chain structure. The compound is essentially insoluble in water, with solubility reported as less than 1 µg/L at 25°C [8] [17]. This hydrophobic nature is primarily due to the thirteen-carbon alkyl chain, which dominates the molecular structure and imparts water-repelling properties [17].
The compound shows good solubility in organic solvents, particularly non-polar and moderately polar solvents. The octanol-water partition coefficient (log Kow) indicates high lipophilicity, making it suitable for formulations requiring hydrophobic characteristics [8]. In polymer applications, swelling studies have shown that tridecyl methacrylate-based polymers exhibit different swelling behaviors depending on the solvent polarity, with higher swelling observed in non-polar solvents like toluene compared to polar solvents like acetone [10].
Irritant